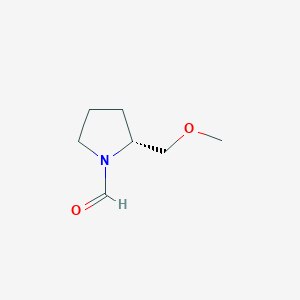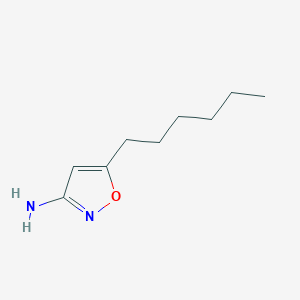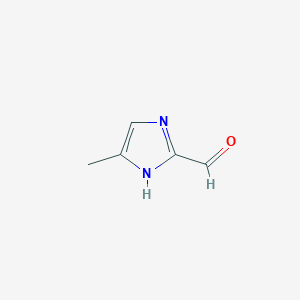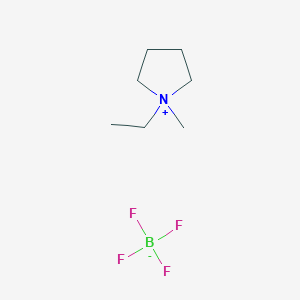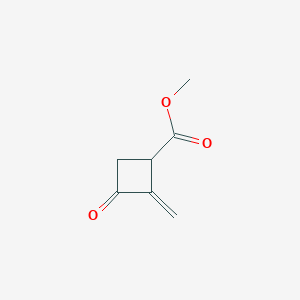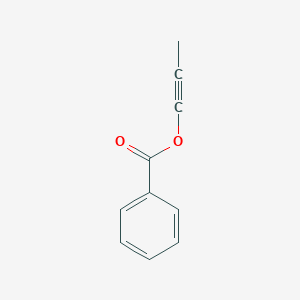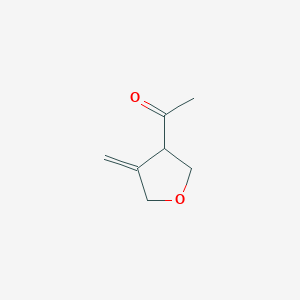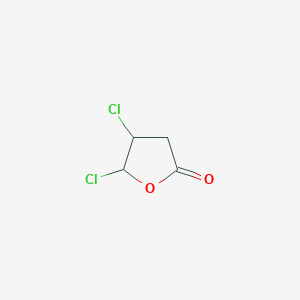
4,5-Dichlorooxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichlorooxolan-2-one (DCO) is a chemical compound used in scientific research for various purposes. It is a cyclic carbonate derivative of glycerol and is also known as dichloromethyl oxirane. DCO is a highly reactive chemical that is used in the synthesis of various organic compounds.
Mécanisme D'action
DCO is a highly reactive chemical that can react with various nucleophiles such as alcohols, amines, and thiols. DCO reacts with nucleophiles to form cyclic carbonates. The reaction is catalyzed by various catalysts such as zinc, magnesium, and aluminum compounds. DCO can also react with water to form glycerol and hydrogen chloride gas.
Biochemical and Physiological Effects:
DCO is not used in drug usage or dosage, and therefore, the biochemical and physiological effects of DCO are not fully understood. However, DCO is known to be a highly reactive chemical that can react with various biological molecules such as proteins, nucleic acids, and lipids. DCO can also cause irritation to the skin, eyes, and respiratory system.
Avantages Et Limitations Des Expériences En Laboratoire
DCO is a highly reactive chemical that is used in various laboratory experiments. The advantages of DCO include its high reactivity, low toxicity, and ease of synthesis. The limitations of DCO include its highly reactive nature, which can make it difficult to handle, and its potential to cause irritation to the skin, eyes, and respiratory system.
Orientations Futures
There are several future directions for the use of DCO in scientific research. DCO can be used in the synthesis of new organic compounds with unique properties. DCO can also be used in the preparation of new materials with improved mechanical and thermal properties. DCO can be used in the synthesis of new pharmaceuticals and agrochemicals with improved efficacy and safety. DCO can also be used in the development of new catalysts for organic reactions.
Conclusion:
In conclusion, 4,5-Dichlorooxolan-2-one (DCO) is a highly reactive chemical that is used in scientific research for various purposes. DCO is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. DCO is a highly reactive chemical that can react with various nucleophiles and cause irritation to the skin, eyes, and respiratory system. The advantages of DCO include its high reactivity, low toxicity, and ease of synthesis. The limitations of DCO include its highly reactive nature, which can make it difficult to handle. There are several future directions for the use of DCO in scientific research, including the synthesis of new organic compounds and the development of new catalysts for organic reactions.
Méthodes De Synthèse
DCO can be synthesized by the reaction of glycerol with phosgene in the presence of a base. The reaction produces DCO and hydrogen chloride gas. DCO can also be synthesized by the reaction of glycerol with chloroform in the presence of a base. The reaction produces DCO and hydrochloric acid.
Applications De Recherche Scientifique
DCO is used in scientific research for various purposes. It is used as a building block in the synthesis of various organic compounds such as cyclic carbonates, lactones, and amino acids. DCO is also used in the synthesis of chiral compounds. DCO is used as a reagent in the preparation of polyurethanes and polycarbonates. DCO is used as a starting material in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
114434-99-0 |
|---|---|
Nom du produit |
4,5-Dichlorooxolan-2-one |
Formule moléculaire |
C4H4Cl2O2 |
Poids moléculaire |
154.98 g/mol |
Nom IUPAC |
4,5-dichlorooxolan-2-one |
InChI |
InChI=1S/C4H4Cl2O2/c5-2-1-3(7)8-4(2)6/h2,4H,1H2 |
Clé InChI |
XBHAKMVKQPJLNK-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1=O)Cl)Cl |
SMILES canonique |
C1C(C(OC1=O)Cl)Cl |
Synonymes |
2(3H)-Furanone,4,5-dichlorodihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



